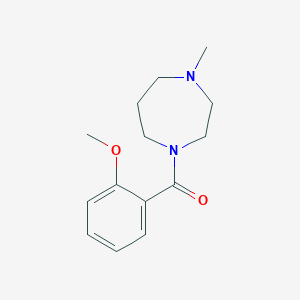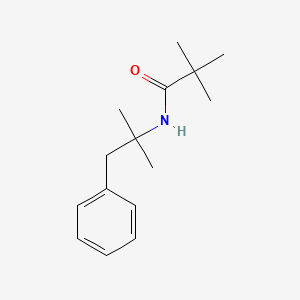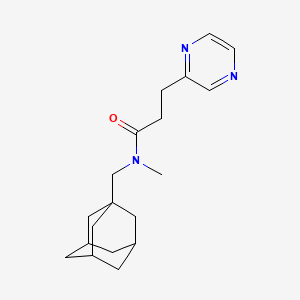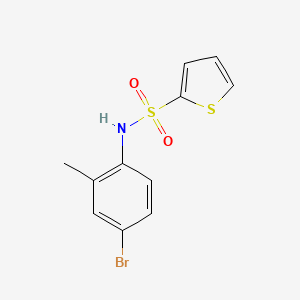
1-(2-methoxybenzoyl)-4-methyl-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methoxybenzoyl)-4-methyl-1,4-diazepane, also known as Ro 15-1788, is a benzodiazepine receptor antagonist that is widely used in scientific research. It was first synthesized in 1983 by Roche Pharmaceuticals, and since then, it has been extensively studied for its mechanism of action and physiological effects.
Mecanismo De Acción
1-(2-methoxybenzoyl)-4-methyl-1,4-diazepane 15-1788 acts as a competitive antagonist at the benzodiazepine binding site on the GABA-A receptor. It binds to the receptor with high affinity, preventing the binding of benzodiazepine agonists such as diazepam. This results in a reduction of the sedative and anxiolytic effects of benzodiazepines.
Biochemical and Physiological Effects:
This compound 15-1788 has been shown to have a number of biochemical and physiological effects. It can increase the release of dopamine in the brain, which may contribute to its anti-anxiety effects. It has also been shown to reduce the activity of certain brain regions involved in memory and cognition. In addition, this compound 15-1788 can block some of the effects of alcohol on the brain, such as sedation and motor impairment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2-methoxybenzoyl)-4-methyl-1,4-diazepane 15-1788 is its high affinity for the benzodiazepine binding site on the GABA-A receptor, which allows for precise control of its effects. However, one limitation of this compound 15-1788 is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in experiments.
Direcciones Futuras
There are many potential future directions for research on 1-(2-methoxybenzoyl)-4-methyl-1,4-diazepane 15-1788. One area of interest is its potential as a treatment for alcohol use disorder, as it has been shown to reduce some of the effects of alcohol on the brain. Another area of research is the role of benzodiazepine receptors in anxiety and depression, and how this compound 15-1788 can be used to better understand these conditions. Additionally, there is ongoing research on the development of new benzodiazepine receptor antagonists with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 1-(2-methoxybenzoyl)-4-methyl-1,4-diazepane 15-1788 involves the reaction of 2-methoxybenzoyl chloride with 4-methyl-1,4-diazepane in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the pure compound. This synthesis method has been optimized over the years to improve the yield and purity of this compound 15-1788.
Aplicaciones Científicas De Investigación
1-(2-methoxybenzoyl)-4-methyl-1,4-diazepane 15-1788 is primarily used in scientific research as a benzodiazepine receptor antagonist. It has been used to study the role of benzodiazepine receptors in the central nervous system, particularly in relation to anxiety and sedation. This compound 15-1788 has also been used to investigate the effects of alcohol on the brain, as it can block some of the effects of alcohol on the GABA-A receptor.
Propiedades
IUPAC Name |
(2-methoxyphenyl)-(4-methyl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-15-8-5-9-16(11-10-15)14(17)12-6-3-4-7-13(12)18-2/h3-4,6-7H,5,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWANIBNBOCUDFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-furoyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5432844.png)

![3-[2-(hexylamino)-2-oxoethyl]-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5432869.png)

![3-{2-[(1-ethylcyclopropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5432889.png)
![2-[(3-methylbenzoyl)amino]-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5432896.png)
![5-(1,3-benzodioxol-5-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5432902.png)
![allyl 2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5432918.png)
![2-(4-fluorophenyl)-4-[4-(1H-tetrazol-1-yl)butanoyl]morpholine](/img/structure/B5432924.png)



![2-(3-methyl-4-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1H-pyrazol-1-yl)ethanol](/img/structure/B5432951.png)
![(1,3-dimethylbutyl)({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)amine](/img/structure/B5432959.png)